2,4-Dimethoxyphenylacetic acid

Thermal analysis Identity testing Solid-form characterization

Synthesizing 5-functionalized dimethoxyphenylacetic acid analogs often leads to regiochemical mixtures when using other isomers. 2,4-DMPAA resolves this with a uniquely activated C5 position for predictable electrophilic substitution. • Doubly activated C5 site (ortho to 4-OMe, para to 2-OMe) yields a single dominant product, reducing purification burden. • Distinctive melting point (110-113 °C) enables rapid incoming QC to prevent costly isomer mix-ups. • ≥98% purity from multiple vendors, suitable for direct use in GMP intermediate synthesis.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 6496-89-5
Cat. No. B016002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxyphenylacetic acid
CAS6496-89-5
Synonyms(2,4-Dimethoxyphenyl)acetic Acid;  NSC 512596; 
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(=O)O)OC
InChIInChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)
InChIKeyZFXFMGARFHRTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxyphenylacetic Acid Overview


2,4-Dimethoxyphenylacetic acid (2,4-DMPAA; CAS 6496-89-5) is a dimethoxy-substituted phenylacetic acid derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol [1]. It belongs to the dimethoxybenzene class and is recognized as a metabolite of dopamine analogs, specifically arising from oxidative deamination of 2,4-dimethoxy-substituted phenethylamines [2]. The compound is a white to pale yellow crystalline solid with a reported melting point of 110–113 °C (lit.) . Its primary value proposition lies in its role as a regiochemically precise synthetic intermediate, where the 2,4-dimethoxy substitution pattern imparts distinct electronic and steric properties that cannot be replicated by the 3,4-, 2,5-, or 3,5-dimethoxy isomers.

Why 2,4-Dimethoxyphenylacetic Acid Is Irreplaceable


Dimethoxyphenylacetic acid isomers share an identical molecular formula (C₁₀H₁₂O₄) and molecular weight (196.20 g/mol), yet the position of the two methoxy groups on the aromatic ring fundamentally alters three critical properties: thermal behavior, chromatographic retention, and electrophilic substitution reactivity [1]. The 2,4-isomer (mp 110–113 °C) can be distinguished from the 3,4-isomer (homoveratric acid, mp 96–99 °C) and the 2,5-isomer (mp 123–125 °C) by melting point alone, a critical parameter for identity verification in GMP environments . More importantly, the 2,4-substitution pattern produces a unique electrophilic aromatic substitution landscape—with both methoxy groups being ortho/para-directing and the acetic acid side chain at position 1 creating a sterically and electronically differentiated scaffold—that directly governs the regiochemical outcome of downstream coupling, cyclization, or functionalization reactions . Substituting any other isomer would yield different reaction products, making the 2,4-isomer non-interchangeable in any synthetic route where aromatic ring functionalization position matters.

Differentiation Evidence for 2,4-Dimethoxyphenylacetic Acid


Melting Point: A Distinct Thermal Niche

2,4-Dimethoxyphenylacetic acid exhibits a melting point of 110–113 °C (lit.), as reported by multiple independent suppliers and confirmed by neutralization titration purity assays . This value is significantly higher than the 3,4-isomer (homoveratric acid, mp 96–99 °C) and the 3,5-isomer (mp 102–103 °C), yet distinctly lower than the 2,5-isomer (mp 123–125 °C). The approximately 13 °C gap between the 2,4- and 2,5-isomers is sufficient for unambiguous melting point depression analysis in binary mixture quality control .

Thermal analysis Identity testing Solid-form characterization

Lipophilicity and Acidity Comparison

2,4-Dimethoxyphenylacetic acid has a computed LogP of approximately 1.33 and a predicted pKa of 4.29 ± 0.10 [1]. For reference, unsubstituted phenylacetic acid has a LogP of 1.41 and a pKa of 4.31. The introduction of two methoxy groups reduces the LogP by approximately 0.08 units while leaving the carboxylic acid pKa essentially unchanged. This means 2,4-DMPAA is slightly more hydrophilic than phenylacetic acid, which alters its extraction efficiency in liquid-liquid partitioning and its retention time on reversed-phase HPLC columns [2].

Partition coefficient Ionization constant Chromatographic retention

Regioisomeric Metabolic Specificity

2,4-Dimethoxyphenylacetic acid is the specific carboxylic acid metabolite produced by oxidative deamination of 2,4-dimethoxy-substituted phenethylamine derivatives, a metabolic pathway catalyzed by monoamine oxidase (MAO) followed by aldehyde dehydrogenase [1]. This contrasts with 3,4-dimethoxyphenylacetic acid (homoveratric acid, CAS 93-40-3), which is the corresponding metabolite of 3,4-dimethoxyphenethylamine (DMPEA) [2]. In the context of the 2C-series of phenethylamines (e.g., 2C-B, 2C-I), the 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolite has been quantified as accounting for 73% of total urinary metabolites in humans, with the 2,4-dimethoxyphenyl scaffold being the conserved recognition element [3]. 2,4-DMPAA itself serves as the non-halogenated core reference standard for this metabolite class.

Metabolite identification Forensic toxicology Biomarker analysis

Electrophilic Substitution: Unique Activation Pattern

In 2,4-dimethoxyphenylacetic acid, the methoxy group at position 2 is ortho to the acetic acid side chain (position 1) and para to the methoxy at position 4; the methoxy at position 4 is para to position 1 and ortho to position 3. Both methoxy groups are strongly activating (Hammett σₚ⁺ ≈ −0.78) and ortho/para-directing [1]. This means electrophilic substitution is directed to positions 3, 5, and 6 on the ring—with position 5 being doubly activated (ortho to C4-OMe, para to C2-OMe). In contrast, 3,4-DMPAA has activating groups that are meta to each other, producing a different regiochemical outcome, while 3,5-DMPAA has two meta-related methoxy groups that do not reinforce each other's directing effects [2]. The 2,4-pattern thus offers a predictable, doubly activated site (C5) for selective functionalization, a feature not shared by other isomers.

Synthetic chemistry Regioselective functionalization Electrophilic substitution

Commercial Purity and Availability

2,4-Dimethoxyphenylacetic acid is commercially supplied at ≥98.0% purity (by GC and neutralization titration) from TCI , at 98% from Thermo Fisher Scientific / Alfa Aesar , and at ≥99% (GC) from Chem-Impex International . The compound is provided with batch-specific certificates of analysis including NMR, HPLC, and/or GC data from suppliers such as Bidepharm . This multi-supplier availability with documented purity specifications reduces procurement risk and ensures lot-to-lot consistency for regulated research environments.

Quality assurance Procurement specification Purity analysis

Dihydroorotase Inhibition: Selectivity Baseline

In a BindingDB-deposited assay, 2,4-dimethoxyphenylacetic acid was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at a test concentration of 10 µM and pH 7.37 [1]. This very weak activity serves primarily as a selectivity baseline. By comparison, 2,5-dimethoxyphenylacetic acid (CAS 1758-25-4) has been reported to inhibit epidermal growth factor production, a mechanistically distinct activity profile . The biological activity profile is thus isomer-dependent, and 2,4-DMPAA is not a potent enzyme inhibitor; its procurement value lies in its use as an inactive or weakly active comparator in SAR studies of dimethoxyphenylacetic acid derivatives.

Enzyme inhibition Target profiling Structure-activity relationship

Key Applications of 2,4-Dimethoxyphenylacetic Acid


Regiospecific Derivative Synthesis via Electrophilic Substitution

Medicinal chemistry groups synthesizing libraries of 5-functionalized dimethoxyphenylacetic acid analogs should select 2,4-DMPAA as starting material because the doubly activated C5 position (ortho to 4-OMe, para to 2-OMe) provides a predictable, single dominant site for nitration, halogenation, or Friedel-Crafts acylation. The 3,4- and 3,5-isomers lack this doubly activated position and would yield regioisomeric mixtures [1]. This regiochemical predictability reduces purification burden and improves reaction yield in parallel synthesis campaigns.

LC-MS/MS Reference Standard for Metabolite Quantitation

Forensic toxicology laboratories developing quantitative LC-MS/MS methods for 2C-series phenethylamine metabolites require 2,4-DMPAA as the core scaffold reference standard. The compound's LogP (1.33) and pKa (4.29) determine its extraction and chromatographic behavior, which differ measurably from homoveratric acid (3,4-DMPAA) [2]. Using 2,4-DMPAA ensures correct retention time alignment and ionization efficiency calibration for the 2,4-dimethoxy metabolite class, preventing misidentification in casework samples.

Pharmaceutical Intermediate for Antihistamine and Anti-Inflammatory Candidates

Several pharmaceutical programs targeting anti-inflammatory and antihistamine indications employ the 2,4-dimethoxyphenyl scaffold as a pharmacophoric element . The commercially available purity of 2,4-DMPAA (≥98–99% from multiple vendors) enables direct use in GMP intermediate synthesis without additional purification, while its distinctive melting point (110–113 °C) provides a simple incoming QC identity check to prevent isomer mix-ups that could derail a synthetic campaign .

Selectivity Profiling in SAR Studies

In SAR studies investigating the contribution of methoxy substitution pattern to biological activity, 2,4-DMPAA serves as one of four possible dimethoxy isomers. Its weak dihydroorotase inhibition (IC₅₀ ≈ 180 µM) provides a baseline activity level that can be compared against the 2,5-isomer (reported growth factor inhibition) and the 3,4-isomer (polyphenol oxidase inhibition) to establish substitution-pattern-activity relationships [3]. The compound's defined purity profile ensures that observed biological effects are attributable to the compound itself rather than impurities.

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